N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)14(19)16-10-12-15-7-6-13(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBISLOIOTLOXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a Buchwald-Hartwig amination reaction, where the piperidine derivative is reacted with a pyrimidine chloride in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos, along with a base such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound N-(1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide (14b) () serves as a pertinent structural analogue. Key differences include:
- Substituents : Compound 14b incorporates chloro , fluoro , trifluoromethyl , and sulfonyl groups on the phenyl and pyrimidine rings, whereas the target compound lacks these electron-withdrawing substituents.
- Molecular Weight : The target compound (248.3 g/mol) is significantly smaller than 14b (549.06 g/mol), primarily due to the absence of heavy halogen atoms and sulfonyl groups .
- Synthetic Complexity : The synthesis of 14b involves multi-step functionalization (e.g., sulfonation, halogenation), while the target compound likely requires simpler amide coupling or alkylation steps.
Structural Validation and Analytical Methods
Both compounds rely on advanced analytical techniques for characterization:
- Mass Spectrometry : Compound 14b was validated via high-resolution mass spectrometry (HRMS), with a calculated mass of 549.0599 and observed mass of 549.0602 , confirming successful synthesis .
- These tools ensure accuracy in bond lengths, angles, and stereochemistry, which are vital for SAR studies .
Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research results.
Chemical Structure and Properties
The compound this compound consists of a piperidine ring attached to a pyrimidine moiety, with an isobutyramide functional group. This unique structure is hypothesized to contribute to its biological efficacy.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases, which play crucial roles in various cellular processes, including proliferation and apoptosis.
- Anti-inflammatory Properties : Studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary findings indicate cytotoxic effects on certain cancer cell lines, suggesting a potential role in oncology.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | HT-22 Cells | 20 - 1314 | |
| Cytotoxicity | BV-2 Microglial Cells | >10 | |
| Anti-inflammatory | LPS-induced Model | 1 |
Case Study 1: GSK-3β Inhibition
In a study assessing the GSK-3β inhibitory activity of various compounds including this compound, it was found that the compound exhibited significant inhibitory effects at concentrations ranging from 20 µM to 1314 µM. This activity correlates with reduced cell viability in cancer models, indicating its potential as an anti-cancer agent.
Case Study 2: Anti-inflammatory Effects
A separate investigation into the compound's anti-inflammatory properties demonstrated that it effectively suppressed nitric oxide production and pro-inflammatory cytokines in an LPS-induced model. At a concentration of just 1 µM, the compound significantly reduced levels of IL-6 and NO, showcasing its therapeutic potential in treating inflammatory conditions.
Discussion
The biological activity of this compound suggests promising avenues for further research. Its ability to inhibit key kinases and exert anti-inflammatory effects positions it as a candidate for drug development targeting both cancer and inflammatory diseases.
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways affected by the compound.
- Toxicology Assessments : To evaluate safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
